1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol
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Overview
Description
1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol is a chemical compound with the molecular formula C23H25NO It is known for its unique structure, which combines a naphthol moiety with an imine group attached to a diisopropylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,6-diisopropylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl and naphthol rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and naphthol derivatives depending on the reagents used.
Scientific Research Applications
1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol involves its interaction with molecular targets through its imine and hydroxyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1-{[(Phenylimino)methyl]-2-naphthol}: Similar structure but with a phenyl group instead of a diisopropylphenyl group.
1-{[(Mesitylimino)methyl]-2-naphthol}: Contains a mesityl group, which affects its reactivity and applications.
Uniqueness
1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol is unique due to the presence of the bulky diisopropylphenyl group, which influences its steric and electronic properties. This makes it particularly useful in catalysis and coordination chemistry, where steric hindrance and electronic effects play crucial roles .
Properties
IUPAC Name |
1-[[2,6-di(propan-2-yl)phenyl]iminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-15(2)18-10-7-11-19(16(3)4)23(18)24-14-21-20-9-6-5-8-17(20)12-13-22(21)25/h5-16,25H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIHSZKMMOERQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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